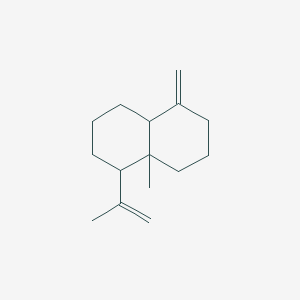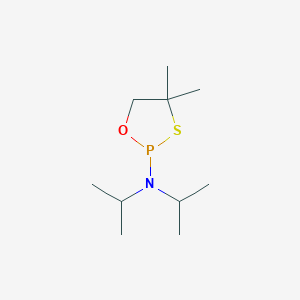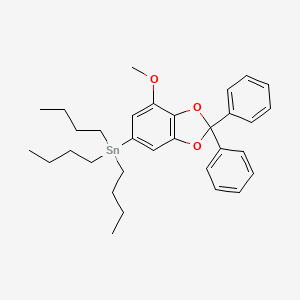
Urea, (6-aminohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminohexylurea typically involves the reaction of 6-aminohexylamine with urea. One common method is the nucleophilic addition of 6-aminohexylamine to potassium isocyanate in water, which proceeds without the need for organic co-solvents . This reaction is mild and efficient, yielding high-purity products through simple filtration or extraction procedures .
Industrial Production Methods
Industrial production of 6-aminohexylurea can be scaled up using the same nucleophilic addition method. The reaction conditions are optimized to ensure high yields and purity, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-aminohexylurea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.
Condensation Reactions: The urea moiety can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: Under acidic or basic conditions, 6-aminohexylurea can hydrolyze to form 6-aminohexylamine and urea.
Common Reagents and Conditions
Isocyanates: Used for the initial synthesis of 6-aminohexylurea.
Acids and Bases: Employed in hydrolysis reactions to break down the compound into its constituent parts.
Major Products Formed
Imines: Formed through condensation reactions with aldehydes or ketones.
6-aminohexylamine and Urea: Products of hydrolysis reactions.
Aplicaciones Científicas De Investigación
6-aminohexylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6-aminohexylurea involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can participate in various chemical reactions. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom.
Carbamates: Similar functional group but with an ester linkage.
Amides: Similar functional group but with a carbonyl group attached to a nitrogen atom.
Uniqueness
6-aminohexylurea is unique due to its combination of an amino group and a urea moiety, which allows it to participate in a wide range of chemical reactions and interactions.
Propiedades
Número CAS |
193344-26-2 |
|---|---|
Fórmula molecular |
C7H17N3O |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
6-aminohexylurea |
InChI |
InChI=1S/C7H17N3O/c8-5-3-1-2-4-6-10-7(9)11/h1-6,8H2,(H3,9,10,11) |
Clave InChI |
QNLVASBBOZLNPE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)





![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)

